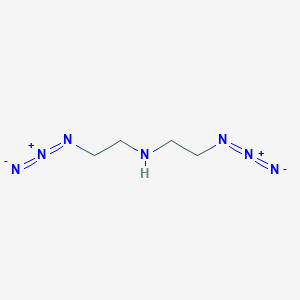![molecular formula C38H48O4Si2 B13437923 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose is a synthetic organic compound with the molecular formula C38H48O4Si2 and a molecular weight of 624.96 g/mol . This compound is characterized by the presence of two tert-butyldiphenylsilyl groups attached to the ribo-hexose backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose typically involves the protection of hydroxyl groups on the ribo-hexose backbone using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl protecting groups. The general reaction scheme is as follows:
Starting Material: D-ribo-hexose
Reagents: tert-butyldiphenylsilyl chloride, imidazole or pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the silyl protecting groups or the ribo-hexose backbone.
Substitution: Nucleophilic substitution reactions can replace the silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes or ketones, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose involves its role as a protecting group in organic synthesis. The silyl groups protect the hydroxyl functionalities of the ribo-hexose backbone, allowing selective reactions to occur at other positions. The compound can be deprotected under acidic or basic conditions to reveal the free hydroxyl groups, enabling further functionalization.
Comparison with Similar Compounds
Similar Compounds
2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-Beta-D-ribo-hexopyranose: Similar structure but differs in the configuration of the ribo-hexose backbone.
Methyl 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-alpha-D-ribo-hexopyranoside: Contains a methoxy group instead of a hydroxyl group at the anomeric position.
Uniqueness
The uniqueness of 2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose lies in its specific configuration and the presence of two silyl protecting groups, which provide stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C38H48O4Si2 |
|---|---|
Molecular Weight |
625.0 g/mol |
IUPAC Name |
(4S,5R,6R)-4,5-bis[[tert-butyl(diphenyl)silyl]oxy]-6-methyloxan-2-ol |
InChI |
InChI=1S/C38H48O4Si2/c1-29-36(42-44(38(5,6)7,32-24-16-10-17-25-32)33-26-18-11-19-27-33)34(28-35(39)40-29)41-43(37(2,3)4,30-20-12-8-13-21-30)31-22-14-9-15-23-31/h8-27,29,34-36,39H,28H2,1-7H3/t29-,34+,35?,36-/m1/s1 |
InChI Key |
XQVRFFNBGUPUED-FNFKYIIWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Canonical SMILES |
CC1C(C(CC(O1)O)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
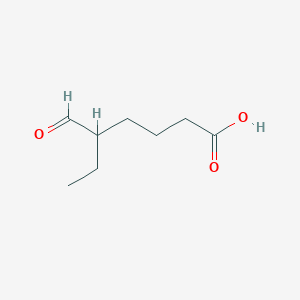
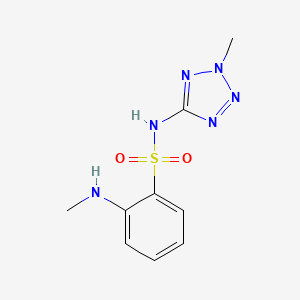

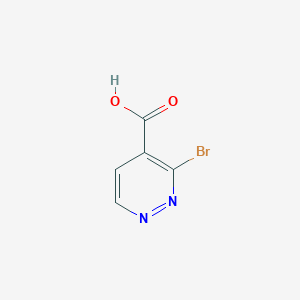
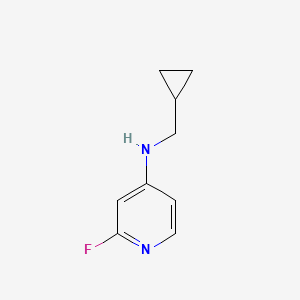
![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

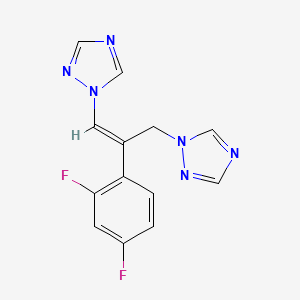
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
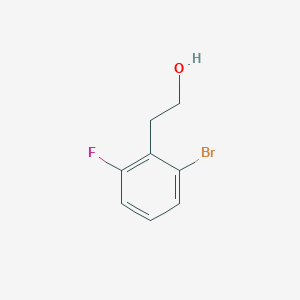
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
